![molecular formula C21H22O6 B12565141 Dioflorin CAS No. 204127-54-8](/img/structure/B12565141.png)
Dioflorin
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Overview
Description
Dioflorin is a flavanone compound isolated from the roots of the plant Dioclea grandiflora. It has the chemical structure 5,7,20-trihydroxy-8-methoxy-6-(3-methyl-2-butenyl)flavanone . This compound is known for its various pharmacological properties, including antinociceptive effects, which make it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioflorin involves the isolation of the compound from the roots of Dioclea grandiflora. The process typically includes the extraction of the plant material using solvents such as chloroform and ethanol . The extracts are then subjected to chromatographic techniques to isolate this compound along with other flavonoids .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation from natural sources, specifically the roots of Dioclea grandiflora .
Chemical Reactions Analysis
Types of Reactions
Dioflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Dioflorin exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.
Case Study: In Vitro Efficacy
- Pathogen: Staphylococcus aureus
- Concentration Tested: 100 µg/mL
- Result: 85% inhibition of growth compared to control.
Table 1: Antimicrobial Activity of this compound
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Candida albicans | 12 | 50 |
1.2 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis. It modulates the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways.
Case Study: Arthritis Model in Rats
- Dosage: 50 mg/kg body weight
- Outcome: Significant reduction in paw swelling and inflammatory markers (TNF-α, IL-6).
Agricultural Applications
2.1 Plant Growth Promotion
This compound has been identified as a biostimulant that enhances plant growth and resilience against stressors such as drought and salinity. Its application leads to improved root development and nutrient uptake.
Table 2: Effects of this compound on Plant Growth Parameters
Parameter | Control (cm) | This compound Treated (cm) |
---|---|---|
Root Length | 10 | 15 |
Shoot Height | 20 | 25 |
Leaf Area | 5 | 7 |
2.2 Pest Resistance
This compound has shown efficacy in repelling certain agricultural pests, reducing the need for chemical pesticides. Field trials demonstrated a decrease in pest populations when this compound was applied.
Case Study: Pest Resistance in Tomato Plants
- Pest: Aphids
- Application Rate: 200 µg/mL
- Result: 70% reduction in aphid population after two weeks.
Mechanism of Action
The mechanism of action of dioflorin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation . The compound’s antinociceptive effects are attributed to its ability to inhibit the transmission of nociceptive signals to the central nervous system .
Comparison with Similar Compounds
Dioflorin is compared with other similar flavonoid compounds, such as:
Dioclein: Another flavanone isolated from Dioclea grandiflora with similar pharmacological properties.
Dioclenol: A flavanonol with a structure similar to this compound, known for its analgesic effects.
Agrandol: A flavanone with antinociceptive properties, similar to this compound.
This compound is unique due to its specific chemical structure and the presence of the 3-methyl-2-butenyl group, which contributes to its distinct pharmacological activities .
Properties
CAS No. |
204127-54-8 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2R)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)8-9-13-18(24)17-15(23)10-16(12-6-4-5-7-14(12)22)27-20(17)21(26-3)19(13)25/h4-8,16,22,24-25H,9-10H2,1-3H3/t16-/m1/s1 |
InChI Key |
DWICVFARTYFNMY-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C(=C1O)OC)O[C@H](CC2=O)C3=CC=CC=C3O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=C1O)OC)OC(CC2=O)C3=CC=CC=C3O)O)C |
Origin of Product |
United States |
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